molecular formula C11H17N3O2S B2914532 N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide CAS No. 1797893-17-4

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide

Numéro de catalogue B2914532
Numéro CAS: 1797893-17-4
Poids moléculaire: 255.34
Clé InChI: SBUSZMHMWPUVCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). It is a promising drug that has shown great potential in treating patients with EGFR-mutant NSCLC.

Mécanisme D'action

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide works by irreversibly binding to the mutated EGFR protein, preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cancer cell growth and ultimately cell death.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide has been shown to have a high degree of potency and selectivity in inhibiting the growth of NSCLC cells with EGFR mutations. It has also been shown to have a low toxicity profile, with minimal side effects compared to other EGFR TKIs. N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide has been shown to have a longer half-life than other EGFR TKIs, which allows for less frequent dosing and improved patient compliance.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide in lab experiments is its high degree of selectivity for the mutant EGFR protein. This allows for the effective targeting of cancer cells while minimizing toxicity to healthy cells. However, one of the limitations of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide is its irreversibility, which can lead to the development of resistance over time.

Orientations Futures

There are several future directions for the development of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide. One area of focus is the development of combination therapies that can enhance the efficacy of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide in treating NSCLC. Another area of focus is the development of biomarkers that can predict patient response to N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide, allowing for more personalized treatment approaches. Finally, there is a need for the development of second-generation EGFR TKIs that can overcome resistance to N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide and other first-generation EGFR TKIs.
Conclusion:
N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide is a promising drug that has shown great potential in treating NSCLC patients with EGFR mutations. Its high degree of potency and selectivity make it an effective treatment option with minimal side effects. However, there is still much work to be done in the development of combination therapies, biomarkers, and second-generation EGFR TKIs to improve patient outcomes.

Méthodes De Synthèse

The synthesis of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide involves a multistep process that includes the condensation of tert-butyl 4-(2-chloroacetyl)phenylcarbamate with thiazole-2-carboxylic acid, followed by an intramolecular cyclization reaction to form the azetidine ring. The final step involves the hydrolysis of the tert-butyl ester to form the carboxylic acid.

Applications De Recherche Scientifique

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with EGFR mutations. It has been shown to be highly selective for the mutant EGFR protein and has a lower affinity for the wild-type EGFR protein. This selectivity allows for the effective targeting of cancer cells while minimizing toxicity to healthy cells.

Propriétés

IUPAC Name

N-tert-butyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-11(2,3)13-9(15)14-6-8(7-14)16-10-12-4-5-17-10/h4-5,8H,6-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUSZMHMWPUVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CC(C1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.